N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,6-diethylphenyl)-N~2~-methylglycinamide
Overview
Description
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,6-diethylphenyl)-N~2~-methylglycinamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2,5-dichlorophenyl)sulfonyl]-N-(2,6-diethylphenyl)-N~2~-methylglycinamide typically involves multiple steps, including the formation of intermediate compounds The process often begins with the preparation of the sulfonyl chloride derivative, followed by its reaction with the appropriate amine to form the sulfonamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,6-diethylphenyl)-N~2~-methylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,6-diethylphenyl)-N~2~-methylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N2-[(2,5-dichlorophenyl)sulfonyl]-N-(2,6-diethylphenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide
- N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide
Uniqueness
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,6-diethylphenyl)-N~2~-methylglycinamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of sulfonyl and glycinamide groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(2,6-diethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-4-13-7-6-8-14(5-2)19(13)22-18(24)12-23(3)27(25,26)17-11-15(20)9-10-16(17)21/h6-11H,4-5,12H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCWRRISKKNYOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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